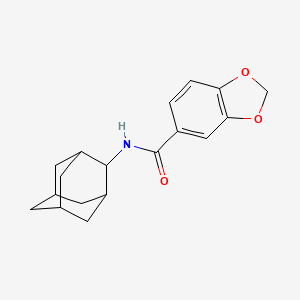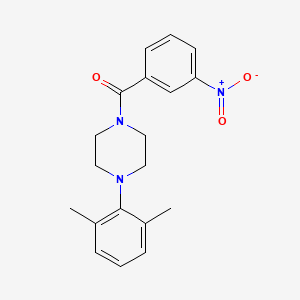
N-(3-methylphenyl)-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-(methylthio)benzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a synthetic compound used in various scientific research applications. It is a heterocyclic aromatic chemical compound with a blue-green color and is soluble in water. Methylene blue has been used for over a century in various medical and non-medical applications, including as a dye, antiseptic, and in the treatment of various medical conditions.
Wirkmechanismus
The mechanism of action of Methylthioninium chloride is complex and involves various biochemical and physiological processes. It is believed to work by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. It also acts as an antioxidant, reducing the levels of reactive oxygen species in the body.
Biochemical and Physiological Effects:
Methylene blue has various biochemical and physiological effects on the body. It has been shown to improve mitochondrial function, reduce inflammation, and increase blood flow to the brain. It has also been shown to improve cognitive function and memory in patients with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methylene blue has several advantages and limitations when used in lab experiments. One of its main advantages is its ability to stain biological tissues and structures, making them easier to visualize under a microscope. It is also relatively inexpensive and easy to use. However, it has limitations in terms of its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methylthioninium chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, Methylthioninium chloride or methylene blue is a synthetic compound with various scientific research applications. It has been used as a staining agent, antiseptic, and in the treatment of various medical conditions. Its mechanism of action is complex and involves various biochemical and physiological processes. While it has several advantages in lab experiments, it also has limitations in terms of its potential toxicity. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
Methylene blue is synthesized through a series of chemical reactions involving aniline, sulfuric acid, and sodium nitrite. The process involves the diazotization of aniline with sodium nitrite, followed by the coupling of the diazonium salt with 4-methylthioaniline. The resulting product is then treated with sulfuric acid to produce Methylthioninium chloride.
Wissenschaftliche Forschungsanwendungen
Methylene blue has been extensively used in various scientific research applications due to its unique properties. It has been used as a staining agent in histology and microscopy, as well as in the detection of various biological molecules. It has also been used in the treatment of various medical conditions, including methemoglobinemia, cyanide poisoning, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-11-4-3-5-12(10-11)15-19(16,17)14-8-6-13(18-2)7-9-14/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDBLABNWCATRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)



